Product packaging for 2-Ethylidene-1,3-dithiolane(Cat. No.:CAS No. 76368-26-8)

2-Ethylidene-1,3-dithiolane

Cat. No.: B14451881
CAS No.: 76368-26-8
M. Wt: 132.3 g/mol
InChI Key: BQYAJUIKQZWLFA-UHFFFAOYSA-N
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Description

2-Ethylidene-1,3-dithiolane (CAS RN: 76368-26-8) is a chemical compound featuring a five-membered 1,3-dithiolane ring system. This structure is recognized in organic synthesis as a versatile scaffold and building block . The 1,3-dithiolane core is a privileged structure in medicinal chemistry, being incorporated into diverse therapeutic agents for researching treatments for neoplastic, infectious, and neurodegenerative disorders . Its applications in synthetic chemistry are multifaceted. 1,3-dithiolanes can serve as protected forms of carbonyl compounds or be used in the synthesis of complex molecules like tetrasubstituted ethenes . Furthermore, under specific basic conditions, 2-substituted-1,3-dithiolanes can undergo ring fragmentation to generate dithiocarboxylate anions, which are valuable intermediates for producing dithioester derivatives . These dithioesters are important as RAFT (Reversible Addition-Fragmentation chain Transfer) agents in polymer chemistry and as precursors for various heterocycles . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the material in accordance with best laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8S2 B14451881 2-Ethylidene-1,3-dithiolane CAS No. 76368-26-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76368-26-8

Molecular Formula

C5H8S2

Molecular Weight

132.3 g/mol

IUPAC Name

2-ethylidene-1,3-dithiolane

InChI

InChI=1S/C5H8S2/c1-2-5-6-3-4-7-5/h2H,3-4H2,1H3

InChI Key

BQYAJUIKQZWLFA-UHFFFAOYSA-N

Canonical SMILES

CC=C1SCCS1

Origin of Product

United States

Mechanistic and Reactivity Studies of 2 Ethylidene 1,3 Dithiolane and Analogous Systems

Reactivity Characteristics of the Exocyclic Double Bond

The exocyclic double bond in 2-ethylidene-1,3-dithiolane is central to its reactivity. Its stability is a key characteristic; for instance, the formation of this compound is favored through the prototropic allylic rearrangement of its isomer, 2-vinyl-1,3-dithiolane, indicating its greater thermodynamic stability. researchgate.net The reactivity of this double bond is significantly influenced by the electronic properties of the adjacent dithiolane ring.

The oxidized derivative, trans-2-methylene-1,3-dithiolane 1,3-dioxide, demonstrates the capability of the exocyclic double bond to participate in cycloaddition reactions. researchgate.net It reacts with 3-oxidopyridinium betaines with high yield and complete diastereoselectivity, showcasing its utility as a dipolarophile in forming more complex molecular skeletons. researchgate.net

2-Alkylidene-1,3-dithiolanes belong to the class of compounds known as ketene (B1206846) dithioacetals. The conjugation between the p-orbitals of the exocyclic double bond and the lone pairs of electrons on the two sulfur atoms dictates their electronic behavior. This interaction gives the functional group a dual electronic character. nih.govresearchgate.net

The sulfur atoms can act as electron-donating groups through resonance, increasing the electron density of the double bond. This makes the terminal carbon atom of the ethylidene group nucleophilic. Conversely, the C2 carbon, being attached to two electronegative sulfur atoms, is electrophilic and can react with nucleophiles. nih.gov This dual reactivity is a hallmark of ketene dithioacetals. nih.govresearchgate.net This electronic flexibility allows these compounds to react with both electrophiles at the terminal carbon and nucleophiles at the C2 carbon. nih.gov

Oxidative and Reductive Transformations

The sulfur atoms within the dithiolane ring are susceptible to both oxidation and reductive cleavage, providing pathways to modify the core structure or to deprotect a functional group.

The thioether linkages in dithiolane and dithiane derivatives can be readily oxidized to form the corresponding sulfoxides and subsequently sulfones. A variety of oxidizing agents can accomplish these transformations, with the product often depending on the stoichiometry and strength of the oxidant. organic-chemistry.orgorganic-chemistry.org

For instance, hydrogen peroxide (H₂O₂) is a common reagent used for these oxidations. organic-chemistry.orgorganic-chemistry.org Controlled addition of one equivalent of the oxidant can selectively yield the mono-sulfoxide. The use of two or more equivalents, or stronger oxidizing conditions, leads to the formation of the disulfoxide or the sulfone. organic-chemistry.org An example of a related oxidized product is trans-2-methylene-1,3-dithiolane 1,3-dioxide, which is a C2-symmetric vinyl disulfoxide. researchgate.net

Oxidizing AgentProductSelectivity
Hydrogen Peroxide (H₂O₂) (1 equiv.)Sulfoxide (B87167)Good for mono-oxidation organic-chemistry.org
Hydrogen Peroxide (H₂O₂) (>2 equiv.)SulfoneOver-oxidation to sulfone is common organic-chemistry.org
Periodic acid (H₅IO₆)SulfoxideFast and selective for sulfoxides organic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide/SulfoneStoichiometry dependent
Potassium permanganate (B83412) (KMnO₄)SulfoneStrong oxidant, typically yields sulfones

Dithiolanes are widely used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. nih.gov The removal of this group, or "deprotection," involves the cleavage of the carbon-sulfur bonds to regenerate the parent carbonyl compound. nih.govrsc.org This process typically requires reagents that can facilitate the cleavage of the robust C-S bonds.

A variety of methods have been developed for this transformation, often involving oxidative or electrophile-assisted pathways. nih.govarkat-usa.org Reagents such as those containing mercury(II), iodine, or N-halosuccinimides are effective for this purpose. nih.govarkat-usa.org Additionally, reductive cleavage can be achieved using hydride reagents. researchgate.net

Reagent/SystemCondition Type
Mercury(II) Chloride (HgCl₂) / Cadmium Carbonate (CdCO₃)Electrophilic/Lewis Acidic researchgate.net
Mercury(II) Nitrate TrihydrateElectrophilic (Solid-state) nih.gov
N-Bromosuccinimide (NBS)Oxidative arkat-usa.org
Bis(trifluoroacetoxy)iodobenzeneOxidative organic-chemistry.org
Selectfluor™Oxidative organic-chemistry.org
Hydride ReagentsReductive researchgate.net

Nucleophilic and Electrophilic Reactivity at the 2-Position

The carbon atom at the 2-position of the dithiolane ring exhibits important reactivity, particularly in its capacity to be converted into a potent nucleophile.

While this compound itself does not have a proton at the C2 position for simple deprotonation, the analogous saturated 1,3-dithiolane (B1216140) and 1,3-dithiane (B146892) systems are foundational to the concept of generating carbanions at this position. organic-chemistry.org Deprotonation of a C2 proton with a strong base, such as n-butyllithium, creates a stabilized carbanion known as a 1,3-dithiol-2-ide or its dithiane equivalent. nih.govorganic-chemistry.org

This dithiolane-derived carbanion is a powerful nucleophile and serves as a synthetic equivalent of an acyl anion. It can react with a wide range of electrophiles, including alkyl halides, aldehydes, and ketones, to form new carbon-carbon bonds. organic-chemistry.org This strategy is a cornerstone of modern organic synthesis for the construction of complex molecules, particularly for forming ketones and other carbonyl-containing structures after cleavage of the dithiolane group. organic-chemistry.org

Thioacetalization Mechanisms for Carbonyl Protection

Dithioacetals, such as 1,3-dithiolanes and 1,3-dithianes, are widely used as protecting groups for aldehydes and ketones. Their formation is typically achieved by treating the carbonyl compound with a dithiol, such as ethane-1,2-dithiol or propane-1,3-dithiol, in the presence of a Lewis or Brønsted acid catalyst. acs.org Thioacetals are favored for their stability under both acidic and basic conditions, where their oxygen-containing counterparts, acetals, are labile to acid. nii.ac.jporgsyn.orgnih.gov

The mechanism of thioacetalization is analogous to that of acetal (B89532) formation and proceeds through the following key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the thiol: One of the sulfur atoms of the dithiol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate.

Proton transfer: A proton is transferred from the sulfur to the oxygen atom.

Elimination of water: The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to generate a resonance-stabilized thionium (B1214772) ion.

Intramolecular cyclization: The second thiol group attacks the thionium ion in an intramolecular fashion, leading to the formation of the cyclic dithioacetal.

Deprotonation: The final step is the deprotonation of the sulfonium (B1226848) ion to yield the neutral thioacetal and regenerate the acid catalyst.

The inertness of thioacetals to a wide range of reagents makes them excellent protecting groups in multistep syntheses. nih.gov

Condensation Reactions with Aldehydes and Ketones

The nucleophilic carbanion generated from the deprotonation of this compound and its analogues readily undergoes condensation reactions with aldehydes and ketones. This reaction, a variant of the Corey-Seebach reaction, is a powerful tool for the construction of carbon-carbon bonds and the synthesis of complex molecules. The reaction involves the addition of the lithiated dithioacetal to the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the corresponding β-hydroxy dithioacetal adduct.

These adducts can be further manipulated. For instance, the hydroxyl group can be oxidized to a ketone, and the dithioacetal can be hydrolyzed to reveal another carbonyl group, leading to the synthesis of 1,3-dicarbonyl compounds.

As mentioned earlier, the regioselectivity of the condensation of the 2-ethylidene-1,3-dithiane (B14651029) anion with aldehydes can be controlled. Research has demonstrated that the use of cadmium chloride can effectively reverse the normal regiochemical outcome. acs.org While the reaction of the lithium anion typically favors the kinetic α-adduct, the addition of cadmium chloride promotes the formation of the thermodynamic γ-adduct. acs.org

This change in regioselectivity is attributed to the isomerization of the initially formed α-adduct to the more stable γ-adduct, a process that is facilitated by the presence of the cadmium salt. acs.org Optimal results are often achieved with two equivalents of cadmium chloride at a controlled temperature of 0°C. acs.org This method provides a valuable strategy for selectively forming the γ-condensation product, which can be a useful intermediate in organic synthesis.

Table 1: Effect of Cadmium Chloride on the Regioselectivity of Condensation of Lithiated 2-Ethylidene-1,3-dithiane with an Aldehyde
Conditionsα-Adduct Yield (%)γ-Adduct Yield (%)Reference
No Cadmium ChlorideMajor ProductMinor Product acs.org
With Cadmium Chloride (2 equiv.)Minor ProductMajor Product acs.org

Radical Addition Reactions (Insights from Dithiane Analogues)

While the ionic reactivity of dithioacetals is well-documented, their participation in radical reactions has also been explored, providing alternative pathways for functionalization. Tin hydrides, such as tributyltin hydride, are common reagents for mediating radical reactions. These reactions are typically initiated by a radical initiator like azobisisobutyronitrile (AIBN).

A notable example of a radical addition to a dithiane analogue is the tin hydride mediated addition of an organic halide to 2-(2,2,2-trifluoroethylidene)-1,3-dithiane 1-oxide. This reaction serves as an equivalent to the challenging direct radical addition to trifluoromethylketene and provides access to valuable α-trifluoromethyl carbonyl equivalents.

Experimental and theoretical studies, including Density Functional Theory (DFT) calculations, have elucidated the mechanism of this reaction. The success of this radical addition is attributed to two key features of the substrate: the trifluoromethyl group and the sulfoxide group. The electron-withdrawing nature of the trifluoromethyl group and the presence of the sulfoxide moiety work in concert to lower the activation energy barrier for the radical addition step. Furthermore, the sulfoxide group plays a crucial role in controlling the stereoselectivity of the reaction.

The proposed mechanism involves the following steps:

Initiation: A radical initiator generates a tin radical from the tin hydride.

Radical generation: The tin radical abstracts a halogen atom from the organic halide to generate an alkyl radical.

Radical addition: The alkyl radical adds to the carbon-carbon double bond of the 2-(2,2,2-trifluoroethylidene)-1,3-dithiane 1-oxide.

Chain propagation: The resulting radical intermediate abstracts a hydrogen atom from the tin hydride to form the final product and regenerate the tin radical, which continues the chain reaction.

This methodology highlights the potential of using highly functionalized dithiane analogues in radical chemistry to construct complex molecular architectures.

Table 2: Compounds Mentioned in the Article
Compound NameRole/Mention
This compoundPrimary subject of the article
1,3-DithianeAnalogue system
n-ButyllithiumStrong base for deprotonation
Ethane-1,2-dithiolReagent for thioacetalization
Propane-1,3-dithiolReagent for thioacetalization
Cadmium ChlorideMetal salt for regiocontrol
Tributyltin hydrideReagent for radical reactions
Azobisisobutyronitrile (AIBN)Radical initiator
2-(2,2,2-Trifluoroethylidene)-1,3-dithiane 1-oxideSubstrate in radical addition
TrifluoromethylketeneSynthetic equivalent target

Mechanistic Influence of Fluorine and Sulfoxide Groups on Stereoselectivity

The introduction of fluorine atoms and sulfoxide groups into dithiolane and analogous systems can profoundly influence the stereochemical outcome of reactions. These effects are rooted in the unique electronic and steric properties of these functionalities, which can alter transition state geometries and the stability of intermediates.

The presence of a fluorine atom, with its high electronegativity, can exert significant stereoelectronic effects. For instance, in reactions involving fluorinated dithiane monoxides, the fluorine substituent can destabilize potential cationic intermediates that may arise during a reaction sequence. This destabilization can influence the regiochemistry of subsequent nucleophilic attacks. An example is the reaction of 2-(2,2,2-trifluoroethylidene)-1,3-dithiane monoxide, where the electron-withdrawing trifluoromethyl group is thought to destabilize a postulated dicationic intermediate in Pummerer-type reactions. This electronic influence ultimately directs the regiochemical outcome of the reaction. manchester.ac.uk

Sulfoxide groups, being chiral, can serve as powerful stereodirecting elements. The stereochemistry at the sulfur atom in sulfoxide substrates can be critical in determining the reaction pathway. For example, in Pummerer-type thioglycosylation reactions, it has been observed that only one sulfoxide diastereomer may undergo the desired reaction smoothly, while the other epimer leads to side reactions. manchester.ac.uk This highlights the importance of the sulfoxide's configuration in controlling the stereoselectivity. The transfer of chirality from the sulfur atom to a carbon center is a key feature of asymmetric Pummerer reactions, which exploit the inherent chirality of sulfoxides. wikipedia.org This stereochemical information transfer is often rationalized by the formation of a tight ion pair in a vinylogous Pummerer rearrangement, leading to the synthesis of enantiomerically enriched products. manchester.ac.uk

Table 1: Influence of Functional Groups on Reaction Stereoselectivity

Functional Group System Reaction Type Mechanistic Influence Stereochemical Outcome
Trifluoromethyl 2-(2,2,2-trifluoroethylidene)-1,3-dithiane monoxide Pummerer-type Destabilization of dicationic intermediate Controls regioselectivity of nucleophilic attack
Sulfoxide Chiral Sulfoxides Asymmetric Pummerer Transfer of chirality from sulfur to carbon Enantiomerically enriched products
Sulfoxide Dithiane Analogues Pummerer Thioglycosylation One diastereomer reacts selectively High diastereoselectivity

Rearrangement Pathways

The formation of this compound from α,β-unsaturated aldehydes, such as crotonaldehyde, and 1,2-ethanedithiol (B43112) can be accompanied by prototropic allylic rearrangements. This isomerization can lead to the formation of not only the expected conjugated ketene dithioacetal (this compound) but also the unconjugated vinyl sulfide (B99878) isomer. The reaction mechanism typically involves the initial formation of a thiohemiacetal, followed by acid-catalyzed dehydration to a carbocation intermediate.

The regioselectivity of the subsequent deprotonation of this allylic carbocation determines the final product distribution. The removal of a proton from the carbon adjacent to the dithiolane ring leads to the thermodynamically more stable conjugated product, this compound. However, deprotonation from the terminal methyl group results in the kinetically favored, unconjugated isomer. The reaction conditions, including the nature of the acid catalyst and the temperature, can influence the ratio of these products.

Studies on related systems, such as the iridium-catalyzed isomerization of allylic alcohols, demonstrate the facility of double bond migration in allylic systems. organic-chemistry.org In the context of dithiolane formation, the equilibrium between the conjugated and unconjugated isomers can be shifted under the reaction conditions. The potential for this rearrangement underscores the importance of carefully controlling the reaction parameters to achieve the desired isomer selectively.

Table 2: Potential Products from Prototropic Rearrangement

Starting Materials Expected Product (Conjugated) Rearrangement Product (Unconjugated) Key Intermediate
Crotonaldehyde + 1,2-Ethanedithiol This compound 2-Vinyl-2-methyl-1,3-dithiolane Allylic Carbocation

The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy thioethers in the presence of an activating agent, typically acetic anhydride (B1165640). wikipedia.org This rearrangement proceeds through a key thionium ion intermediate. In the case of oxidized dithiane analogues, such as 2-acyl-1,3-dithiane 1-oxides, this rearrangement pathway is also operative.

The mechanism commences with the acylation of the sulfoxide oxygen by the anhydride, forming an acyloxysulfonium salt. Subsequent elimination of a proton from the α-carbon generates a sulfonium ylide. This is followed by the cleavage of the sulfur-oxygen bond to yield a resonance-stabilized thionium ion. wikipedia.org The capture of this electrophilic intermediate by a nucleophile, such as the acetate (B1210297) anion, furnishes the final α-acyloxy thioether product.

Variations of the Pummerer rearrangement have been developed, including additive and interrupted versions, which expand its synthetic utility. wikipedia.org For instance, arylketene dithioacetal monoxides can undergo an extended, intermolecular Pummerer reaction when activated with trifluoromethanesulfonic anhydride in the presence of an aromatic nucleophile. manchester.ac.uk The reaction is believed to proceed through a dicationic intermediate. The choice of activating agent and nucleophile can significantly influence the course of the reaction. For example, using trifluoroacetic anhydride can induce the rearrangement, and the resulting α-trifluoroacetoxyalkylthiolate can act as a leaving group in subsequent transformations.

The stereochemical outcome of the Pummerer rearrangement can be influenced by the chirality of the starting sulfoxide, as discussed in section 3.4.2. This allows for the development of asymmetric Pummerer reactions, which provide a method for transferring chirality from sulfur to carbon. manchester.ac.ukwikipedia.org

Table 3: Mechanistic Steps of the Pummerer Rearrangement

Step Description Intermediate/Product
1 Acylation of the sulfoxide oxygen Acyloxysulfonium salt
2 Elimination of an α-proton Acylsulfonium ylide
3 Cleavage of the S-O bond Thionium ion
4 Nucleophilic capture α-Acyloxy thioether

Spectroscopic Characterization and Computational Analysis of 2 Ethylidene 1,3 Dithiolane and Analogous Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including 2-ethylidene-1,3-dithiolane. It provides information on the chemical environment of magnetically active nuclei.

Analysis of E/Z Isomerism and Stereochemical Features

The presence of the exocyclic double bond in this compound gives rise to the possibility of E/Z isomerism. NMR spectroscopy is a powerful tool to distinguish between these isomers. The spatial arrangement of the ethylidene group relative to the dithiolane ring influences the chemical shifts of the protons and carbons, allowing for the assignment of the specific isomer. For instance, in related dithiane systems, the stereochemical outcomes of reactions can be determined with high precision using NMR, where trans/cis ratios are often established by analyzing coupling constants and chemical shifts of key protons.

In analogous structures like 2-ethylidene-1,4-dithiane, which can exist as a mixture of E and Z isomers, ¹H NMR is crucial for their identification. researchgate.net The stereochemistry of substituted dithianes, including the orientation of substituents on the ring, can be determined by analyzing NMR coupling constants, which differ for axial and equatorial protons.

Interpretation of Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information about its molecular structure. The chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants (J) reveal the connectivity and spatial relationships between neighboring nuclei.

For 2-ethylidene-1,3-dithiane (B14651029), a closely related compound, the ¹H NMR spectrum shows a characteristic quartet for the vinylic proton and a doublet for the methyl protons of the ethylidene group. cdnsciencepub.com The protons of the dithiane ring typically appear as multiplets. cdnsciencepub.com

¹H NMR Data for 2-Ethylidene-1,3-dithiane:

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
=CH- 6.00 q 7
CH₃ 1.76 d 7
-S-CH₂-CH₂-S- 2.18 m
-S-CH₂- 2.87 m

Data sourced from a study on the condensation reactions of 2-ethylidene-1,3-dithiane. cdnsciencepub.com

The ¹³C NMR spectrum provides complementary information, with distinct signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the dithiolane ring and the methyl group. In related dithiane derivatives, the chemical shifts of the ring carbons are sensitive to the substitution pattern and stereochemistry. clockss.org

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of 146.274 g/mol . nist.gov

The fragmentation of this compound under EI conditions can provide valuable structural information. A notable fragmentation pathway involves the loss of a methyl radical ([M-CH₃]⁺), which is a common fragmentation for compounds containing an ethylidene group. researchgate.netresearchgate.net In the mass spectra of related compounds, this [M-CH₃]⁺ ion peak at m/z 117 can be used for identification purposes. researchgate.net The fragmentation of the dithiolane ring itself can also lead to characteristic ions.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. msu.edu The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

The IR spectrum of this compound and its analogs exhibits characteristic absorption bands. A key feature is the C=C stretching vibration of the ethylidene group, which is typically observed in the region of 1600-1680 cm⁻¹. For instance, in 2-ethylidene-1,3-dithiane, this peak appears around 1605 cm⁻¹. cdnsciencepub.com The C-S stretching vibrations of the dithiolane ring usually appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. Additionally, C-H stretching and bending vibrations for the alkyl portions of the molecule will be present.

Computational Chemistry and Theoretical Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental spectroscopic data and for providing deeper insights into the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are widely used to model the geometric and electronic properties of molecules. diva-portal.org For this compound and its analogs, DFT can be employed to:

Optimize molecular geometries: DFT calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles. researchgate.net

Predict spectroscopic properties: Theoretical NMR chemical shifts, IR vibrational frequencies, and electronic spectra can be calculated and compared with experimental data to confirm structural assignments. nih.govmdpi.com

Analyze electronic structure and reactivity: DFT provides information about the distribution of electrons within the molecule, such as orbital energies (HOMO, LUMO) and atomic charges. This information is crucial for understanding the molecule's reactivity in various chemical reactions. researchgate.net For example, DFT studies on related systems have been used to investigate reaction mechanisms, such as nucleophilic additions and rearrangements. researchgate.netresearchgate.netresearchgate.net

Computational studies on related dithiane and dithiolane derivatives have shown good agreement between calculated and experimental data, validating the use of DFT for predicting their properties. nih.gov

Modeling Hyperconjugative Interactions within Sulfur-Containing Rings

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the subtle electronic interactions within sulfur-containing rings like dithiolanes and dithianes. Hyperconjugative interactions, such as the delocalization of electron density from a sigma (σ) bond to an adjacent empty or partially filled orbital, play a crucial role in determining the conformational preferences and reactivity of these molecules.

For instance, in substituted 1,3-dithianes, DFT calculations at levels like B3LYP/6-31G** can model interactions such as σC-S → σ*C-H, which influence the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. These computational models, when validated against experimental NMR data, provide a powerful tool for understanding the electronic structure of these heterocycles. The presence of substituents, such as an ethyl group, can introduce steric strain, particularly in axial positions, which favors an equatorial orientation. Ab-initio methods can be used to analyze these conformational stabilities and the energy barriers associated with ring flipping.

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are pivotal in mapping the reaction pathways and identifying the transition states involved in the synthesis and reactions of this compound and its analogs. DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed to propose and validate reaction mechanisms. researchgate.netresearchgate.net

One key reaction is the formation of this compound from the reaction of 1,3-dichloropropene (B49464) with ethane-1,2-dithiol. researchgate.net The proposed mechanism involves several steps:

Nucleophilic substitution of a chlorine atom by a sulfur atom. researchgate.net

A prototropic allylic rearrangement where the double bond migrates towards the sulfur atom. researchgate.net

Closure of the dithiolane ring through a nucleophilic attack by the second thiol group. researchgate.net

A final prototropic allylic rearrangement from the less stable 2-vinyl-1,3-dithiolane to the more stable this compound. researchgate.netresearchgate.net

Computational studies can locate the stationary points on the potential energy surface, including transition states, and harmonic vibrational analysis confirms their nature. researchgate.net The effect of the solvent can also be incorporated into these models using methods like the Polarizable Continuum Model (PCM). researchgate.net

For example, in the reaction of propargyl chloride with dipotassium (B57713) ethane-1,2-bis(thiolate), DFT calculations helped to elucidate the different possible reaction pathways. d-nb.info These calculations showed the relative energies of transition states for different cyclization modes, such as 5-exo-dig and 6-exo-dig cyclizations, providing insight into why certain products are formed preferentially. d-nb.info

Prediction of Stereochemical Outcomes

Computational chemistry is a powerful tool for predicting the stereochemical outcomes of reactions involving sulfur-containing heterocycles. The stereoselectivity of reactions is often determined by the relative energies of different transition states leading to various stereoisomers.

In the context of reactions like the rhodium-catalyzed addition of arylboronic acids to 2-methylene-1,3-dithiane 1-oxide, the exclusive formation of the cis isomer was observed experimentally. clockss.org Computational modeling can rationalize this by comparing the energies of the transition states leading to the cis and trans products.

Similarly, in the asymmetric oxidation of 1,3-dithiane (B146892) derivatives, computational methods can help predict which diastereomer will be favored. acs.org These predictions are based on the steric and electronic interactions present in the transition states of the oxidation reaction. By modeling the approach of the oxidizing agent to the sulfur atom, it is possible to determine the most energetically favorable pathway and thus the major product.

Quantum Chemical Studies on Reaction Energetics and Pathways

Quantum chemical studies provide detailed information about the energetics and pathways of reactions involving this compound and its analogs. These studies involve calculating the Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products to construct a complete energy profile of the reaction. researchgate.netd-nb.info

DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the mechanism of nucleophilic addition of ethane-1,2-dithiol to various unsaturated compounds. researchgate.netresearchgate.net These studies reveal the stepwise nature of the reactions, often involving the formation of carbanionic intermediates followed by intramolecular cyclization. researchgate.net

For instance, in the reaction of ethane-1,2-dithiol with vinylidene chloride, calculations have shown a two-stage mechanism involving dehydrochlorination followed by nucleophilic addition and ring closure. researchgate.netresearchgate.net The calculated activation energies for each step help to understand the reaction kinetics and the conditions required for the reaction to proceed.

A study on the reaction of propargyl chloride with dipotassium ethane-1,2-bis(thiolate) used DFT to calculate the Gibbs free energy changes (ΔG) and activation energies (ΔG‡) for various steps, including pre-reaction complex formation, nucleophilic attack, and cyclization. d-nb.info These calculations provided a quantitative understanding of the reaction landscape and explained the observed product distribution. d-nb.info

Reaction Step System Computational Method Calculated Parameter Value (kcal/mol) Reference
Cyclization to dithiolane derivativePropargyl chloride + Ethane-1,2-bis(thiolate)B3LYP/6-311++G(d,p)ΔG‡ (TS-7)29.6 d-nb.info
Cyclization to dihydrodithiine derivativePropargyl chloride + Ethane-1,2-bis(thiolate)B3LYP/6-311++G(d,p)ΔG‡ (TS-8)25.5 d-nb.info
Allenic intermediate formationPropargyl chloride + Ethane-1,2-bis(thiolate)B3LYP/6-311++G(d,p)ΔG‡ (TS-9)17.2 d-nb.info
Heterocyclization of allenic intermediatePropargyl chloride + Ethane-1,2-bis(thiolate)B3LYP/6-311++G(d,p)ΔG‡ (TS-5)20.6 d-nb.info

Table 1: Calculated Activation Energies for Key Reaction Steps

Applications of 2 Ethylidene 1,3 Dithiolane in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

2-Ethylidene-1,3-dithiolane serves as a multifaceted building block in organic synthesis, offering chemists a tool for a variety of strategic transformations. uwindsor.cabeilstein-journals.org Its utility stems from the inherent reactivity of the dithiolane ring and the ethylidene group, which can be manipulated to form new carbon-carbon bonds and introduce specific functional groups into a target molecule.

Strategies for Carbonyl Protection (General Dithiolanes/Dithianes)

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the creation of natural products and pharmaceuticals. tandfonline.comresearchgate.net Dithiolanes and dithianes are widely recognized as robust protecting groups for aldehydes and ketones. organic-chemistry.org This protection is achieved through a process called dithioacetalization, where the carbonyl compound reacts with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085), in the presence of an acid catalyst. organic-chemistry.org

The resulting dithioacetal is stable under both acidic and basic conditions, allowing for chemical modifications on other parts of the molecule without affecting the protected carbonyl group. researchgate.net A variety of catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation efficiently. organic-chemistry.org The removal of the dithiolane or dithiane protecting group, a process known as deprotection, regenerates the original carbonyl functionality and is typically carried out in the later stages of a synthesis. organic-chemistry.org

Table 1: Selected Catalysts for Dithioacetalization of Carbonyl Compounds

Catalyst Conditions Reference
Iodine supported on natural phosphate Room temperature researchgate.net
Yttrium triflate Not specified organic-chemistry.org
Tungstophosphoric acid Solvent-free organic-chemistry.org

Application as Acyl Anion Equivalents for Carbon-Carbon Bond Formation

A key application of dithiane derivatives, including the conceptual framework extendable to dithiolanes, is their function as acyl anion equivalents. wiley.comyoutube.com This concept, often referred to as "umpolung" (polarity inversion), transforms the typically electrophilic carbonyl carbon into a nucleophilic species. wiley.com

The process begins with the deprotonation of a 1,3-dithiane (B146892) at the C2 position using a strong base, such as n-butyllithium, to generate a stabilized carbanion. wiley.comyoutube.com This nucleophilic carbanion can then react with various electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. wiley.comyoutube.com Subsequent hydrolysis of the dithiane group, often mediated by mercury salts, regenerates the carbonyl functionality in the newly formed, more complex molecule. wiley.comyoutube.com This strategy has proven invaluable for the synthesis of ketones, aldehydes, and other carbonyl-containing compounds. wiley.comyoutube.com

Utility as Ketene (B1206846) Equivalents in Modern Synthetic Routes

This compound and its analogs can function as ketene equivalents in organic synthesis. Ketene itself is a highly reactive and often difficult-to-handle reagent. By using a stable precursor like this compound, chemists can effectively introduce a ketene moiety into a molecule in a controlled manner.

For instance, the chiral ketene equivalent, trans-2-methylene-1,3-dithiolane 1,3-dioxide, has been shown to be highly reactive and selective in Diels-Alder cycloaddition reactions with a variety of dienes. rsc.org This highlights the potential of such dithiolane derivatives to participate in pericyclic reactions, which are powerful tools for the construction of cyclic systems. rsc.org

The introduction of a trifluoromethyl group (CF3) into organic molecules can significantly alter their biological and chemical properties. Dithiane analogs have been developed to serve as trifluoromethylketene equivalents, providing a pathway to α-trifluoromethyl ketones. researchgate.net

A notable example is 2-(2,2,2-trifluoroethylidene)-1,3-dithiane monoxide. researchgate.netjst.go.jpsoton.ac.uk This compound has been synthesized and its reactivity explored, demonstrating its utility as a synthetic intermediate for the preparation of α-trifluoromethyl ketones. researchgate.net The reaction of this equivalent with nucleophiles, followed by hydrolysis of the dithiane group, allows for the efficient installation of the trifluoromethyl ketone functionality.

Intermediates in the Synthesis of Complex Natural Products and Bioactive Molecules

The strategic use of this compound and related dithianes as intermediates has been instrumental in the total synthesis of numerous complex natural products and bioactive molecules. uwindsor.cabeilstein-journals.org Their ability to facilitate key bond formations and introduce specific functionalities makes them indispensable tools in the synthetic chemist's arsenal.

Construction of Intricate Molecular Architectures

The construction of complex and intricate molecular architectures is a central challenge in organic synthesis. Dithiane-based building blocks have been successfully employed in the assembly of a wide array of complex structures, ranging from lipids and carbohydrates to various carbocyclic scaffolds. beilstein-journals.org

For example, the anion of 2-(2-phenylthioethylidene)-1,3-dithiane has been utilized in reactions with alkyl halides and aldehydes. uwindsor.ca Furthermore, the reaction of 2-lithio-1,3-dithiane with a suitable precursor was a key step in the synthesis of an adamantane (B196018) derivative, showcasing its role in constructing complex polycyclic systems. mdpi.comnih.gov The versatility of these intermediates arises from the ability to chemoselectively cleave or reduce the sulfur-containing ring to reveal other functional groups after the crucial carbon-carbon bonds have been formed. beilstein-journals.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,2-Ethanedithiol
1,3-Propanedithiol
n-Butyllithium
trans-2-Methylene-1,3-dithiolane 1,3-dioxide
2-(2,2,2-Trifluoroethylidene)-1,3-dithiane monoxide
2-(2-Phenylthioethylidene)-1,3-dithiane

Contributions to Materials Science and Polymer Chemistry

Precursors for Specialty Polymers with Tailored Properties

Dithioacetal and dithiolane derivatives serve as valuable precursors in polymer chemistry. Dithioesters, which can be synthesized from 2-aryl-1,3-dithiolanes, are important agents for chain transfer in polymer chemistry. nih.gov The ring-opening polymerization of vinyl-substituted 1,3-dithiane derivatives, such as 2-methyl-2-vinyl-1,3-dithiane-1,1,3,3-tetroxide, has been explored to create polymers with specific functionalities. researchgate.net For instance, the radical ring-opening polymerization of 2-vinylsulfolane has been shown to yield polymers with unsaturated groups in the main chain, opening avenues for further functionalization. researchgate.net

Research has also been conducted on the synthesis of norbornane-fused 1,3-dithiolanes and the evaluation of the resulting polymers as absorbents for heavy metal salts like mercury(II). researchgate.net This highlights the potential for creating specialty polymers with tailored properties for environmental remediation applications. The synthesis often involves trapping a zwitterionic intermediate with an aldehyde to form a 2-alkylidene-1,3-dithiolane. researchgate.net

Components for Optical and UV-Protective Materials (via 2-ylidene-1,3-dithiole fragments)

The 2-ylidene-1,3-dithiole fragment is a key component in materials with interesting electronic and optical properties. researchgate.net Compounds containing this fragment are known to absorb in the near-UV region and are noted for their light resistance and stability. researchgate.net This has led to their use in creating materials for optical data storage and in the formulation of UV-protective coatings. researchgate.net

The synthesis of push-pull chromophores based on a 10-(1,3-dithiol-2-ylidene)anthracene core demonstrates the potential of these compounds as light harvesters. csic.es These molecules exhibit broad absorption spectra covering a significant portion of the visible region, a desirable characteristic for applications in organic photovoltaics. csic.es The strategic placement of electron-donating and electron-accepting groups allows for the fine-tuning of their optical and electrochemical properties. csic.es

Furthermore, the incorporation of 1,3-dithiole-2-ylidene derivatives into donor-π-acceptor chromophores has been investigated for their nonlinear optical (NLO) properties. rsc.org While derivatives with an azine spacer showed lower NLO response compared to those with ethylenic spacers, this research demonstrates the ongoing exploration of dithiole-based compounds in the field of optical materials. rsc.org Textiles can also be modified with various organic and inorganic UV absorbers to enhance their UV blocking capabilities. nih.gov

Catalytic Applications Involving 2-Alkylidene-1,3-Dithiolane Derivatives

While direct catalytic applications of this compound itself are not extensively documented, analogous 2-alkylidene-1,3-dithiane systems and dithioacetal transformations are central to several catalytic methodologies.

Rhodium-Catalyzed Addition Reactions of Analogous Systems

An important analogous system involves 2-alkylidene-1,3-dithiane monoxides, which act as activated alkenes in rhodium-catalyzed addition reactions. clockss.orgcrossref.org Specifically, 2-methylene-1,3-dithiane 1-oxide reacts with arylboronic acids in the presence of a rhodium catalyst to produce 2-arylmethyl-1,3-dithiane 1-oxides in good yields. clockss.orgcrossref.org This reaction is significant as it expands the scope of rhodium-catalyzed 1,4-additions beyond α,β-unsaturated carbonyl compounds to include heteroatom-substituted electron-deficient alkenes. clockss.org

The reaction is typically carried out in an aqueous dioxane solution at room temperature using a rhodium complex such as [Rh(OH)(cod)]₂ (where cod is 1,5-cyclooctadiene). clockss.org A variety of arylboronic acids, including those with electron-donating or electron-withdrawing substituents and sterically hindered ortho-substituted ones, participate effectively in the reaction. clockss.org

Table 1: Rhodium-Catalyzed Arylation of 2-Methylene-1,3-dithiane 1-oxide (1a) with Various Arylboronic Acids

EntryArylboronic Acid (2)Product (3)Yield (%)
1Phenylboronic acid (2a)3a97
24-Methoxyphenylboronic acid (2b)3b97
34-(Trifluoromethyl)phenylboronic acid (2c)3c95
44-Chlorophenylboronic acid (2d)3d99
53,5-Dimethylphenylboronic acid (2e)3e98
62-Methylphenylboronic acid (2f)3f99
72-Methoxyphenylboronic acid (2g)3g98
Data sourced from HETEROCYCLES, Vol. 76, No. 1, 2008. clockss.org

This methodology provides a route to 2-arylmethyl-1,3-dithiane 1-oxides, which are useful building blocks in organic synthesis. clockss.org

Organocatalytic Methodologies for Dithioacetal Transformation

Organocatalysis provides metal-free alternatives for various chemical transformations, including those involving dithioacetals. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective transfer hydrogenation of α-keto-1,3-dithianes. core.ac.uk This highlights the role of organocatalysts in achieving stereocontrol in reactions involving dithioacetal derivatives.

In a different approach, prolinal dithioacetals have been shown to be highly efficient organocatalysts for direct nitro-Michael additions in both organic and aqueous media. acs.org Furthermore, organocatalytic methods have been developed for the synthesis of 2-alkylidene-1,3-dithiolanes themselves. For instance, a domino protocol using molecular iodine as a mediator allows for the rapid and efficient synthesis of these compounds from S-allylated α-enolic dithioesters at room temperature. researchgate.netthieme-connect.com This method is characterized by its mild conditions, short reaction times, and high yields. researchgate.netthieme-connect.com

The transformation of dithioacetals is a key step in many synthetic sequences. While traditionally achieved with metal-based catalysts, organocatalytic approaches are gaining prominence due to their milder conditions and reduced environmental impact. researchgate.netunl.pt

Future Research Trajectories and Emerging Paradigms in 2 Ethylidene 1,3 Dithiolane Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 2-Ethylidene-1,3-Dithiolane

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. unimi.it Future efforts in the synthesis of this compound will likely prioritize sustainability by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

Current synthetic strategies, while effective, often rely on traditional methods that could be improved in terms of green chemistry principles. For instance, a known synthesis involves the reaction of 1,3-dichloropropene (B49464) with dipotassium (B57713) ethane-1,2-dithiolate. dntb.gov.ua Another approach is a one-pot synthesis involving carbon disulfide, a methylene-active compound, and a 1,2-dichloroalkane. researchgate.net While convenient, these methods involve hazardous materials and solvents.

Future research will likely focus on several key areas:

Catalytic Approaches: The use of reusable, solid-acid catalysts such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) could replace corrosive liquid acids in the dithiolane ring formation, allowing for solvent-free conditions and easier purification. organic-chemistry.org

Alternative Reagents: Exploring less hazardous alternatives to reagents like carbon disulfide and chlorinated hydrocarbons is a priority. This could involve biocatalytic routes or the use of odorless 1,3-propanedithiol (B87085) equivalents. organic-chemistry.org

Green Solvents: Replacing traditional volatile organic solvents with biodegradable and non-toxic alternatives like Cyrene™ represents a significant step towards sustainability. nih.gov Such solvents can also simplify product isolation, often allowing for precipitation in water, which eliminates the need for chromatographic purification. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Future syntheses will be evaluated based on their atom economy, aiming for addition-type reactions over substitution or elimination pathways that generate stoichiometric byproducts.

Synthetic MethodStarting MaterialsKey Reagents/ConditionsAdvantages/DisadvantagesCitations
Nucleophilic Substitution 1,3-Dichloropropene, Dipotassium ethane-1,2-dithiolateHydrazine hydrate-KOH systemProvides a direct route; mechanism studied computationally. researchgate.netresearchgate.net Involves chlorinated hydrocarbons. dntb.gov.ua
One-Pot Condensation Malononitrile (or other active methylene (B1212753) compound), Carbon disulfide, 1,2-DichloroethaneSodium ethoxide, DMFConvenient one-pot procedure; avoids isolation of intermediates. researchgate.net Uses toxic carbon disulfide. researchgate.net
Rearrangement-driven Synthesis 1,3-Dichloropropene, Ethane-1,2-dithiolHydrazine hydrate-KOHLeads to the thermodynamically more stable 2-ethylidene product over the 2-vinyl isomer via prototropic rearrangement. researchgate.net
Potential Sustainable Approach Carbonyl compounds, 1,2-Ethanedithiol (B43112)Reusable solid acid catalyst (e.g., HClO₄-SiO₂)Potential for solvent-free conditions and catalyst recycling, improving the green profile of the synthesis. organic-chemistry.org

Expanding the Scope of Reactivity and Stereocontrol of the 2-Ethylidene Moiety

The exocyclic double bond of the 2-ethylidene moiety is a key functional handle that allows for diverse chemical transformations. Future research will aim to expand its known reactivity and, crucially, to develop methods for precise stereocontrol. The metalation of 2-ethylidene-1,3-dithiane (B14651029) derivatives generates a versatile ambident anion that can react with electrophiles at either the α- or γ-position. thieme-connect.de

Key future research directions include:

Regiocontrol: While methods exist to influence the site of attack, such as using cadmium chloride to favor the γ-adduct, a broader and more predictable toolkit for regiocontrol is needed. cdnsciencepub.com Investigating the influence of various metals, ligands, and reaction conditions will be essential to selectively functionalize either the α- or γ-position.

Stereoselective Additions: Controlling the stereochemistry of reactions at the ethylidene group is a significant challenge. Future work will likely draw inspiration from asymmetric syntheses of related compounds. For example, the use of chiral auxiliaries or catalysts in reactions, similar to the asymmetric addition of metal dienolates to N-sulfinylimines to create α-alkylidene β-amino esters, could be adapted. acs.org

Chiral Ketene (B1206846) Equivalents: The development of chiral versions of this compound, perhaps as their corresponding dioxides, could enable highly selective cycloaddition reactions. This is exemplified by (1R,3R)-2-methylene-1,3-dithiolane 1,3-dioxide, which acts as a highly reactive and selective chiral ketene equivalent in Diels-Alder reactions with a wide range of dienes. rsc.org

Domino and Cascade Reactions: Designing multi-step reactions that proceed from this compound in a single pot would be highly efficient. Such cascade reactions could rapidly build molecular complexity, leveraging the multiple reactive sites within the molecule.

Reaction TypeElectrophile/ReagentKey Finding/OutcomeCitations
Metalation/Alkylation Butyllithium or LDA, various electrophilesForms an ambident anion that can lead to α- or γ-adducts. thieme-connect.de thieme-connect.de
Regiocontrolled Aldol Aldehydes, Cadmium chloridePromotes preferential condensation at the γ-position by isomerizing the kinetic α-product to the thermodynamic γ-product. cdnsciencepub.com
Asymmetric Cycloaddition Dienes (e.g., cyclopentadiene, furan)Chiral analogues (e.g., 2-methylene-1,3-dithiolane (B1609977) 1,3-dioxide) show high diastereoselectivity (>97:3). rsc.org
Asymmetric Addition N-SulfinyliminesEnantiomerically pure α-alkylidene β-amino esters can be synthesized from related dienolates. acs.org

Interdisciplinary Applications in Functional Materials and Chemical Biology

The unique electronic properties and reactivity of the this compound scaffold make it a promising candidate for applications beyond traditional organic synthesis. Future research will increasingly explore its use in materials science and chemical biology.

Functional Materials: Compounds containing the 2-ylidene-1,3-dithiole fragment are known to possess interesting electronic and optical properties, including UV absorption. researchgate.net This suggests potential applications in:

Organic Electronics: The sulfur-rich dithiolane ring is a common feature in organic conductors. The ethylidene moiety provides a site for polymerization or for tuning the electronic properties of the molecule. Future work could focus on synthesizing conductive polymers or charge-transfer complexes derived from this compound for use in organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs).

Optical Materials: The UV-absorbing properties could be harnessed to create advanced UV-protective coatings or materials for optical data storage. researchgate.net

Chemical Biology: The 1,3-dithiolane (B1216140) group is a well-established protecting group for carbonyls, valued for its stability under both acidic and basic conditions, which is crucial in the total synthesis of complex natural products. organic-chemistry.orgthieme-connect.de Emerging applications could include:

Bioconjugation and Probes: The reactivity of the ethylidene group could be exploited for covalent labeling of biomolecules. If its reactivity can be tailored to be orthogonal to biological functional groups, it could serve as a novel tag for proteins or other macromolecules.

Bioactive Scaffolds: The dithiolane ring is present in some bioactive molecules. The this compound framework could serve as a starting point for the synthesis of new libraries of compounds to be screened for pharmacological activity.

Advanced Computational Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Future investigations into this compound chemistry will heavily rely on advanced computational methods to guide experimental work.

Mechanistic Elucidation: DFT calculations have already provided significant insight into the formation of this compound. For example, studies using the B3LYP/6-311++G(d,p) level of theory have detailed the reaction mechanism between 1,3-dichloropropene and ethane-1,2-dithiol. researchgate.netresearchgate.net The calculations confirmed a multi-step process involving nucleophilic substitution, a prototropic allylic rearrangement, ring closure, and a final isomerization to the more stable 2-ethylidene product. researchgate.net

Predictive Modeling: Beyond explaining existing results, computational models can predict the outcomes of unknown reactions. This includes predicting the regioselectivity and stereoselectivity of additions to the ethylidene moiety under various catalytic conditions. By modeling transition states, chemists can rationally design catalysts and reaction conditions to favor a desired product, saving significant experimental time and resources. zsmu.edu.ua

Designing Novel Reactivity: Computational tools can be used to design new reactions. For instance, by calculating the energies of frontier molecular orbitals (HOMO-LUMO), researchers can predict how this compound will behave in pericyclic reactions or with novel electrophiles and nucleophiles. This can help in designing new cycloaddition or cascade reactions. stanford.edu

Study FocusComputational MethodKey InsightCitations
Formation Mechanism DFT B3LYP/6-311++G(d,p)The reaction of 1,3-dichloropropene with ethane-1,2-dithiol proceeds via substitution, allylic rearrangement, cyclization, and a final isomerization to the thermodynamically favored 2-ethylidene product. researchgate.net researchgate.netresearchgate.net
Heterocyclization Pathways CCSD(T)/6-31+G*//B3LYP/6-311++G**Simulation of the reaction between propargyl chloride and ethane-1,2-bis(thiolate) identified elementary steps and predicted the formation of various cyclic products, explaining experimental outcomes based on reaction temperatures. d-nb.info d-nb.inforesearchgate.net
Radical Addition Reactivity DFTCalculations on related dithiane systems explained how sulfoxide (B87167) and trifluoromethyl groups influence the reaction barrier and control stereoselectivity in radical additions, providing a basis for designing new radical reactions. nih.gov nih.govdntb.gov.ua
Photodeprotection Mechanism PCM(ACN)-[M06-2X/def2-TZVP]Explored reaction pathways for the photodeprotection of 2-aryl-1,3-dithianes, identifying key roles for molecular oxygen and superoxide (B77818) anions, which could be relevant for the cleavage of the this compound scaffold. conicet.gov.ar conicet.gov.ar

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To translate the potential of this compound from a laboratory curiosity to a readily available chemical building block, its production must be scalable, safe, and efficient. The integration of modern technologies like flow chemistry and automated synthesis offers a clear path toward achieving this goal.

While specific examples for this compound are not yet prevalent, the advantages of these technologies are well-documented for other heterocyclic syntheses:

Enhanced Safety: Syntheses involving toxic and volatile reagents like carbon disulfide researchgate.net or exothermic reactions can be managed more safely in the small, controlled environment of a flow reactor. This minimizes the risk associated with handling large quantities of hazardous materials.

Improved Efficiency and Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. This precise control can lead to higher yields, fewer byproducts, and better reproducibility compared to batch processes. It could be particularly useful for controlling the delicate balance of rearrangements and cyclizations seen in its synthesis. researchgate.net

Scalability: Scaling up production in a flow system is typically achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than scaling up large batch reactors.

Automation: Coupling flow reactors with automated control and analysis systems (e.g., inline NMR or IR spectroscopy) allows for real-time reaction monitoring and optimization. This can accelerate the development of optimal synthetic conditions and ensure consistent product quality.

Future research in this area would involve adapting existing batch syntheses dntb.gov.uaresearchgate.net into continuous flow processes. This could involve using packed-bed reactors containing immobilized catalysts or reagents, enabling a truly continuous and sustainable production pipeline for this compound and its derivatives.

Q & A

Q. What statistical methods are appropriate for analyzing bioactivity data of dithiolane derivatives?

  • Methodological Answer :
  • Apply ANOVA to compare MIC values across bacterial strains.
  • Use dose-response curves (e.g., Hill plots) to quantify potency.
  • Address variability via triplicate experiments and report confidence intervals.
    For macrocyclic Schiff bases, statistical significance (p < 0.05) was confirmed using Student’s t-test .

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